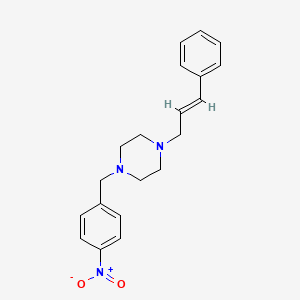![molecular formula C14H13BrO2 B5733314 {2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
{2-[(4-bromobenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(4-bromobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBOM and is a white crystalline solid with a molecular formula of C14H13BrO2.
Mecanismo De Acción
The mechanism of action of {2-[(4-bromobenzyl)oxy]phenyl}methanol is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in cells. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit viral replication by targeting viral enzymes and proteins.
Biochemical and Physiological Effects:
{2-[(4-bromobenzyl)oxy]phenyl}methanol has been shown to have various biochemical and physiological effects. It has been reported to affect the expression of genes involved in cell growth, proliferation, and apoptosis. Additionally, it has been shown to modulate the activity of enzymes involved in various metabolic pathways. In terms of physiological effects, it has been shown to induce changes in cell morphology, cell migration, and cell adhesion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{2-[(4-bromobenzyl)oxy]phenyl}methanol has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, it has been shown to exhibit potent biological activity, making it an attractive compound for drug discovery. However, there are also limitations to its use in lab experiments. For example, it can be toxic to cells at high concentrations, which can limit its application in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on {2-[(4-bromobenzyl)oxy]phenyl}methanol. One area of interest is the development of novel compounds based on its structure that exhibit enhanced biological activity. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. There is also potential for its use in the development of new antiviral and antimicrobial agents. Finally, there is a need for more studies to evaluate its safety and toxicity in vivo, which will be critical for its potential use as a therapeutic agent.
In conclusion, {2-[(4-bromobenzyl)oxy]phenyl}methanol is a chemical compound with significant potential for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields.
Métodos De Síntesis
The synthesis of {2-[(4-bromobenzyl)oxy]phenyl}methanol involves a multi-step reaction starting from 4-bromobenzyl alcohol and 2-hydroxybenzaldehyde. The reaction is catalyzed by a base and involves the formation of an intermediate compound, which is then reduced to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions and using high-quality reagents.
Aplicaciones Científicas De Investigación
{2-[(4-bromobenzyl)oxy]phenyl}methanol has various applications in scientific research. It is primarily used as a building block in the synthesis of novel compounds with potential biological activity. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. Additionally, it has been used as a ligand in coordination chemistry and in the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
[2-[(4-bromophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHUJNWQMKTDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Bromophenyl)methoxy]phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5733264.png)
![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)
![1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)

![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)

![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)


